molecular formula C10H16N2 B1337176 1-N-tert-Butylbenzene-1,2-diamine CAS No. 28458-68-6

1-N-tert-Butylbenzene-1,2-diamine

Cat. No. B1337176
CAS RN: 28458-68-6
M. Wt: 164.25 g/mol
InChI Key: MOEDDZLJZIHCHG-UHFFFAOYSA-N
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Description

1-N-tert-Butylbenzene-1,2-diamine is a chemical compound with the molecular formula C10H16N2 . It contains a total of 28 bonds, including 12 non-H bonds, 6 multiple bonds, 2 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), and 1 secondary amine (aromatic) .


Molecular Structure Analysis

The molecular structure of 1-N-tert-Butylbenzene-1,2-diamine consists of 10 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms . The InChI key for this compound is MOEDDZLJZIHCHG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

1-N-tert-Butylbenzene-1,2-diamine has a molecular weight of 164.25 . The specific physical and chemical properties such as melting point, boiling point, and density are not available in the search results.

Scientific Research Applications

Environmental Bioremediation

1-N-tert-Butylbenzene-1,2-diamine: has been studied for its role in the biodegradation of hydrocarbons. Research indicates that the addition of plant saponins can influence cell properties and enhance the biodegradation affinity of compounds like tert-Butylbenzene , which is structurally similar to 1-N-tert-Butylbenzene-1,2-diamine . This suggests potential applications in environmental cleanup efforts, particularly in the bioremediation of contaminated sites.

Organic Synthesis

The compound serves as a building block in organic synthesis. Its structure, featuring a benzene ring with an attached tert-butyl group and two amine groups, makes it a versatile reagent for constructing more complex molecules. This could be particularly useful in synthesizing pharmaceuticals or other organic compounds .

Fluorescent Probing

1-N-tert-Butylbenzene-1,2-diamine: derivatives have been utilized in the development of fluorescent probes. These probes can detect the presence of metal ions like Cu(II) in solution, which is crucial for various fields, including biochemistry and environmental science .

Surfactant Research

The compound’s structural analogs have been used to study the effects of surfactants on the biodegradation process. This research is significant for understanding how surfactants can be used to enhance the removal of organic contaminants from the environment .

Safety and Hazards

1-N-tert-Butylbenzene-1,2-diamine is harmful if swallowed, inhaled, or in contact with skin . It is recommended to wear protective gloves, clothing, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of soap and water .

properties

IUPAC Name

2-N-tert-butylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-10(2,3)12-9-7-5-4-6-8(9)11/h4-7,12H,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEDDZLJZIHCHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=CC=CC=C1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442007
Record name 1-N-tert-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

28458-68-6
Record name 1-N-tert-Butylbenzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a solution of tert-butyl-(2-nitrophenyl)-amine (1.27 g, 6.5 mmol), 5% palladium on carbon (0.5 g), and sodium borohydride (0.49 g, 13.1 mmol) in tetrahydrofuran (20 mL) was added methanol (10 mL) in a dropwise manner. Upon completion of the reaction, it was filtered through a pad of Celite and the filtrate was poured into a saturated aqueous solution of ammonium chloride (50 mL), and extracted with ethyl acetate (50 mL). The organic layer was dried over anhydrous magnesium sulfate, concentrated in vacuo to give N-tert-butyl-benzene-1,2-diamine which was used in the next step without further purification. A solution of N-t-butyl-benzene-1,2-diamine (1.1 g, 6.7 mmol) and carbonyldiimidazole (1.63 g, 10 mmol) in anhydrous tetrahydrofuran (50 mL) was stirred at room temperature for 12 hours. Upon completion, the reaction was poured into a 1 N aqueous solution of hydrochloric acid (50 mL) and extracted with ethyl acetate (50 mL). The organic layer was dried over anhydrous sodium sulfate and concentrated in vacuo. The crude product was purified via flash column chromatography (silica, 50% ethyl acetate in hexane) to give 1-tert-butyl-1,3-dihydro-benzimidazol-2-one as an off-white solid. MS (ES) m/z 191.1.
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